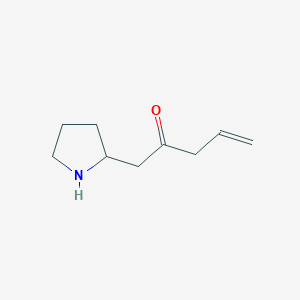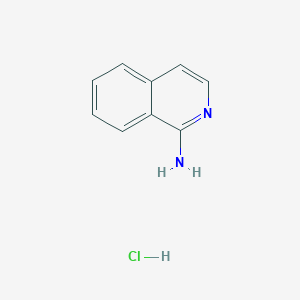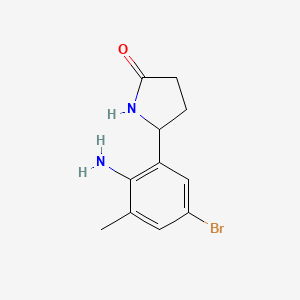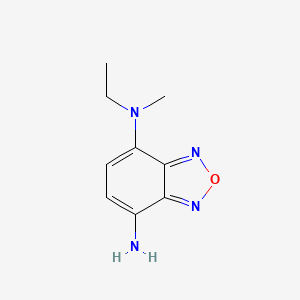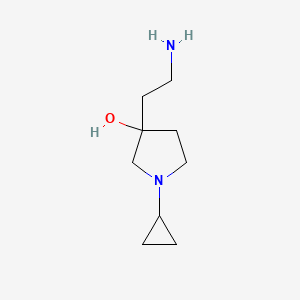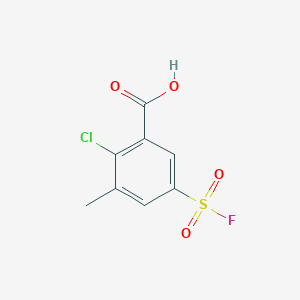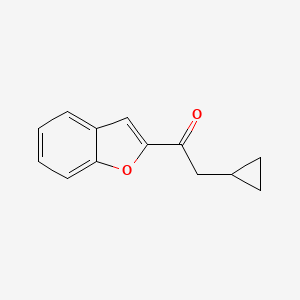
2-Amino-1-(pyridin-2-yl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(pyridin-2-yl)propane-1,3-diol is an organic compound with a molecular formula of C8H12N2O2 It is a derivative of propane-1,3-diol with an amino group and a pyridinyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol typically involves the reaction of pyridine derivatives with appropriate reagents. One common method involves the catalytic hydrogenation of 5-oxime-1,3-dioxane, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of catalysts such as palladium on carbon and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(pyridin-2-yl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce various amines or alcohols. Substitution reactions can lead to the formation of new carbon-nitrogen or carbon-oxygen bonds, resulting in a diverse array of products.
Scientific Research Applications
2-Amino-1-(pyridin-2-yl)propane-1,3-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The pyridinyl group can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propanediol: This compound lacks the pyridinyl group and has different chemical and biological properties.
2-Amino-2-(hydroxymethyl)propane-1,3-diol: Similar in structure but with an additional hydroxymethyl group, leading to different reactivity and applications.
Pyridine derivatives: Compounds with similar pyridinyl groups but different substituents on the carbon chain.
Uniqueness
2-Amino-1-(pyridin-2-yl)propane-1,3-diol is unique due to the presence of both an amino group and a pyridinyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-amino-1-pyridin-2-ylpropane-1,3-diol |
InChI |
InChI=1S/C8H12N2O2/c9-6(5-11)8(12)7-3-1-2-4-10-7/h1-4,6,8,11-12H,5,9H2 |
InChI Key |
XAHKBXXOJJUZQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13204357.png)
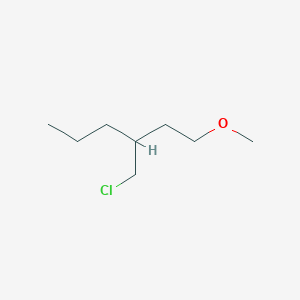

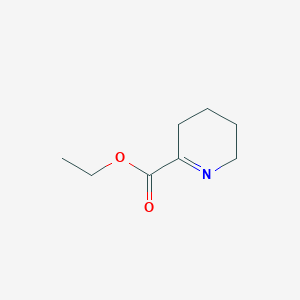
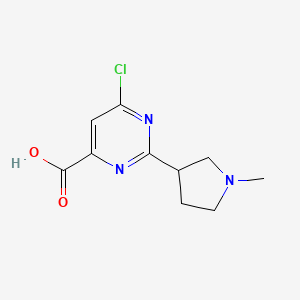
![N-[2-(3-methylphenoxy)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13204392.png)
